molecular formula C15H12Cl2N4S B3895323 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 5868-90-6

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B3895323
CAS No.: 5868-90-6
M. Wt: 351.3 g/mol
InChI Key: NUTYMHRJILVIMY-CGOBSMCZSA-N
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Description

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a complex organic compound that features a thieno[2,3-d]pyrimidine core This compound is characterized by the presence of a dichlorobenzylidene hydrazinyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the condensation of 2,4-dichlorobenzaldehyde with a hydrazine derivative, followed by cyclization with a thieno[2,3-d]pyrimidine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A herbicide with a similar dichlorobenzylidene structure.

    2,4-dichlorobenzaldehyde: A precursor in the synthesis of various organic compounds.

    2,4-dichlorophenylhydrazine: A related hydrazine derivative

Uniqueness

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4S/c1-8-9(2)22-15-13(8)14(18-7-19-15)21-20-6-10-3-4-11(16)5-12(10)17/h3-7H,1-2H3,(H,18,19,21)/b20-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTYMHRJILVIMY-CGOBSMCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NN=CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NC(=C12)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417196
Record name AC1NT3UH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5868-90-6
Record name AC1NT3UH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 2
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 3
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 5
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4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine

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